molecular formula C22H15ClO4 B4279083 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate

2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate

Cat. No. B4279083
M. Wt: 378.8 g/mol
InChI Key: GPQAOLZDSJONOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate, also known as CPMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms is through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune response. 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of viruses such as HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate, including its potential use in drug development for various diseases, its mechanism of action, and its applications in other fields such as materials science and catalysis. Some potential future directions include the development of more efficient synthesis methods, the investigation of 2-chlorophenyl 5-[(1-naphthyloxy)methyl]-2-furoate's interactions with other compounds, and the exploration of its potential applications in nanotechnology.

properties

IUPAC Name

(2-chlorophenyl) 5-(naphthalen-1-yloxymethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4/c23-18-9-3-4-10-20(18)27-22(24)21-13-12-16(26-21)14-25-19-11-5-7-15-6-1-2-8-17(15)19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQAOLZDSJONOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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